Diospongin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

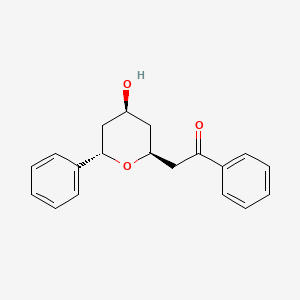

Diospongin B is a natural product found in Dioscorea spongiosa with data available.

Applications De Recherche Scientifique

Pharmacological Properties

Anti-Osteoporotic Activity

Diospongin B exhibits significant inhibitory effects on bone resorption, making it a promising candidate for osteoporosis treatment. Research indicates that it inhibits calcium release from bone tissues, which is crucial for managing osteoporosis—a condition characterized by weakened bones and increased fracture risk. In comparative studies, this compound has shown more potent activity than its counterpart, Diospongin A, likely due to differences in their molecular configurations .

Mechanism of Action

The mechanism by which this compound exerts its anti-osteoporotic effects involves the inhibition of parathyroid hormone-induced bone resorption. This action is vital for maintaining bone density and preventing osteoporosis progression .

Synthetic Approaches

The synthesis of this compound has been a topic of extensive research due to its complex structure and potential pharmaceutical applications. Various synthetic methodologies have been developed over the years:

Total Synthesis

- Chiral Allylation : The first total synthesis of this compound involved starting from benzaldehyde through chiral allylation techniques, showcasing the compound's synthetic accessibility .

- Stereoselective Reactions : Recent studies have employed stereoselective reactions such as hetero-Diels–Alder reactions and Mukaiyama–Michael reactions to achieve high yields of this compound while controlling stereochemistry effectively .

Key Synthetic Pathways

Case Studies and Research Findings

Several studies have highlighted the biological activities and synthetic strategies associated with this compound:

- Study on Bone Resorption Inhibition : Research demonstrated that this compound effectively inhibits bone resorption in organ cultures, establishing its potential as a therapeutic agent for osteoporosis .

- Synthetic Methodologies Review : A comprehensive review covering synthetic approaches from 2006 to 2020 emphasized the significance of stereochemical control in synthesizing Diospongins, underscoring their relevance in drug discovery .

Propriétés

Formule moléculaire |

C19H20O3 |

|---|---|

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

2-[(2S,4S,6S)-4-hydroxy-6-phenyloxan-2-yl]-1-phenylethanone |

InChI |

InChI=1S/C19H20O3/c20-16-11-17(13-18(21)14-7-3-1-4-8-14)22-19(12-16)15-9-5-2-6-10-15/h1-10,16-17,19-20H,11-13H2/t16-,17-,19-/m0/s1 |

Clé InChI |

HQTSVUPKAYCDEB-LNLFQRSKSA-N |

SMILES isomérique |

C1[C@@H](C[C@H](O[C@@H]1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |

SMILES canonique |

C1C(CC(OC1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |

Synonymes |

diospongin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.